Chloro Substituent at the 5‑Position: Activity-Enabling vs. Inactive Halogen Analogues
In the structurally characterized N-[(thiophen-3-yl)methyl]benzamide series, the presence of a chlorine atom on the phenyl ring is strongly associated with antiviral activity. The direct analogue 23 (3-chloro-5-trifluoromethyl) exhibited EC₅₀ values of 1.0 µM (A/PR/8/34 H1N1) and 0.5 µM (A/Virginia/ATCC3/2009 H1N1) with a selectivity index (CC₅₀/EC₅₀) >100 in MDCK cells [1]. In contrast, the corresponding bromine (24) and trifluoromethyl (25) analogues were completely inactive (EC₅₀ >100 µM) [1]. The target compound, 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide, retains the critical chloro substituent while introducing a 2-methoxy group, a combination that, based on SAR trends, is predicted to preserve or modulate antiviral potency relative to the 3-chloro-5-CF₃ congener.
| Evidence Dimension | Antiviral EC₅₀ against A/H1N1 influenza A virus (MDCK cells, MTS viability assay) |
|---|---|
| Target Compound Data | No direct experimental data available for 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide. |
| Comparator Or Baseline | Compound 23 (VF-57a; 3-chloro-5-trifluoromethyl analogue): EC₅₀ 1.0 µM (PR8 strain), 0.5 µM (Virg09 strain). Compound 24 (3-bromo-5-trifluoromethyl): EC₅₀ >100 µM. Compound 25 (3,5-bis(trifluoromethyl)): EC₅₀ >100 µM. |
| Quantified Difference | Chloro analogue 23 is >100-fold more potent than bromo (24) and trifluoromethyl (25) congeners; activity of target compound remains to be experimentally determined but is predicted to reside within the active envelope defined by compound 23. |
| Conditions | Cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells infected with A/PR/8/34 (H1N1) and A/Virginia/ATCC3/2009 (H1N1). Cytotoxicity assessed by MTS assay and microscopic scoring. |
Why This Matters
This class-level SAR indicates that chlorine substitution is a key determinant of antiviral activity, meaning that procurement of compounds lacking this halogen (e.g., Br, CF₃, or unsubstituted analogs) carries a high risk of obtaining an inactive molecule for influenza fusion inhibition studies.
- [1] Rimaux S, Valdivia A, Martín-López J, et al. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. J Med Chem. 2025;68(17):18491-18518. doi:10.1021/acs.jmedchem.5c01357. View Source
